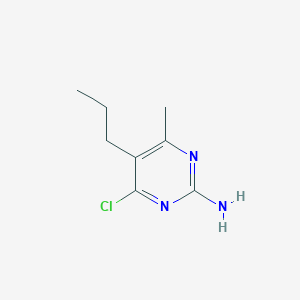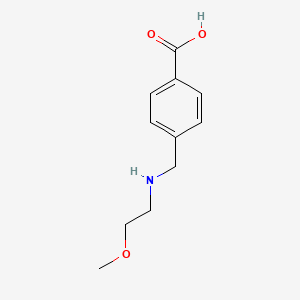
n-(4-Methoxyphenyl)isobutyrohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)isobutyrohydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is part of the hydrazide family and is characterized by the presence of a methoxyphenyl group attached to an isobutyrohydrazide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(4-Methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with isobutyrohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
N-(4-Methoxyphenyl)isobutyrohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydrazide group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)isobutyrohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: In industrial applications, it is used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)isobutyrohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction is often studied using computational models and experimental techniques to understand the pathways involved .
Comparación Con Compuestos Similares
N-(4-Methoxyphenyl)isobutyrohydrazide can be compared with other similar compounds such as:
N-(4-Methoxyphenyl)hydrazine: This compound lacks the isobutyro group, making it less bulky and potentially less selective in its interactions.
N-(4-Methoxyphenyl)acetamide: The acetamide group provides different reactivity compared to the hydrazide group, affecting its chemical behavior and applications.
N-(4-Methoxyphenyl)urea: This compound has a urea group instead of a hydrazide group, leading to different hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its combination of the methoxyphenyl and isobutyrohydrazide groups, which confer specific reactivity and stability that are valuable in various applications .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-methylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)11(14)13(12)9-4-6-10(15-3)7-5-9/h4-8H,12H2,1-3H3 |
Clave InChI |
LEIMYESXGCCNMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)







![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)


